Bromhexin

Übersicht

Beschreibung

Bromhexin ist ein Mukolytikum, das zur Behandlung von Atemwegserkrankungen eingesetzt wird, die mit zähem oder übermäßigem Schleim verbunden sind. Es wurde Ende der 1950er Jahre im Forschungslabor von Boehringer Ingelheim entwickelt und 1963 auf den Markt gebracht . This compound wird aus der Pflanze Adhatoda vasica gewonnen und unterstützt die Ausspülung von überschüssigem Schleim, verbessert die Atmung und reduziert Husten .

Wissenschaftliche Forschungsanwendungen

Bromhexin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es verwendet, um die Viskosität von Schleim in den Atemwegen zu verringern und so die Schleimclearance bei Erkrankungen wie Erkältung, Grippe und Infektionen der Atemwege zu verbessern . In jüngster Zeit haben this compound und sein Metabolit Ambroxol aufgrund ihrer Wechselwirkungen mit Zellrezeptoren in der Lunge Interesse als mögliche Mittel zur Vorbeugung und Behandlung von COVID-19 geweckt . In der Chemie wird this compound in verschiedenen analytischen Methoden eingesetzt, darunter Hochleistungsflüssigchromatographie und elektrochemische Oxidation . Seine Fähigkeit, Mucopolysaccharide in Bronchialsekreten zu stören, macht es auch nützlich, um die Penetration von antimikrobiellen Medikamenten zu verbessern .

Biochemische Analyse

Biochemical Properties

Bromhexine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to enhance the secretion of serous mucus in the respiratory tract, making the phlegm thinner and less viscous . Bromhexine interacts with the transmembrane serine protease 2 receptor (TMPRSS2), which is significant in viral respiratory diseases such as influenza A and Middle East Respiratory Syndrome . Additionally, bromhexine’s metabolite, ambroxol, has shown potential in preventing and treating COVID-19 due to its interactions with cell receptors in the lungs .

Cellular Effects

Bromhexine influences various types of cells and cellular processes. It enhances mucociliary clearance by modifying the physicochemical characteristics of mucus, which in turn reduces cough . Bromhexine also impacts cell signaling pathways by inhibiting the TMPRSS2 receptor, which plays a role in viral entry into cells . Furthermore, bromhexine has been found to increase lysosomal activity, leading to the hydrolysis of acid mucopolysaccharide polymers and normalization of mucus viscosity .

Molecular Mechanism

At the molecular level, bromhexine exerts its effects by reducing mucus viscosity and activating the ciliated epithelium, thereby enhancing mucociliary clearance . Bromhexine is a synthetic derivative of the herbal active ingredient vasicine and has been shown to increase the proportion of serous bronchial secretion . It also inhibits the TMPRSS2 receptor, preventing viral entry into host cells . Bromhexine’s metabolite, ambroxol, further contributes to its mucolytic effects by interacting with cell receptors in the lungs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bromhexine change over time. Bromhexine is characterized by low side effects and relatively low cost, making it an ideal candidate for long-term use . In vitro studies have shown that bromhexine inhibits the TMPRSS2 protease with a half maximal inhibitory concentration (IC50) of 0.75 μM . The stability and degradation of bromhexine have been studied, and it has been found to maintain its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of bromhexine vary with different dosages in animal models. Studies have shown that bromhexine enhances the secretion of various mucus components, increasing mucociliary clearance and reducing cough . At higher doses, bromhexine can cause adverse effects such as bradycardia and hyperacidity of gastric juice in dogs . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Bromhexine is extensively metabolized in the liver to a variety of hydroxylated metabolites, including dibromanthranilic acid . The metabolic pathways involve interactions with enzymes such as cytochrome P450, which play a role in the hydroxylation process . Bromhexine’s metabolite, ambroxol, also contributes to its therapeutic effects by enhancing mucus clearance .

Transport and Distribution

Bromhexine is widely distributed within cells and tissues. After intravenous administration, bromhexine crosses the blood-brain barrier and small concentrations may cross the placenta . The average volume of distribution of bromhexine is 1209 ± 206 L (19 L/kg) . Lung tissue concentrations of bromhexine are higher in bronchial tissues than in plasma, indicating its effectiveness in targeting respiratory conditions .

Subcellular Localization

Bromhexine’s subcellular localization is primarily within the respiratory tract, where it exerts its mucolytic effects . It enhances the production of serous mucus, making it easier for the cilia to transport phlegm out of the lungs . Bromhexine’s interactions with cell receptors and enzymes in the respiratory tract contribute to its therapeutic efficacy .

Vorbereitungsmethoden

Bromhexinhydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert. Ein übliches Verfahren beinhaltet die Reaktion von 2-Amino-3,5-Dibrombenzylalkohol mit einem chlorierten Reagenz bei niedrigen Temperaturen (5-10 °C) über mehrere Stunden, gefolgt von einer Destillation unter vermindertem Druck und einer Fest-Flüssig-Trennung, um das Zwischenprodukt zu erhalten . Dieses Zwischenprodukt wird dann weiterverarbeitet, um Bromhexinhydrochlorid zu produzieren . Industrielle Produktionsverfahren konzentrieren sich auf die Verwendung kostengünstiger und stabiler Ausgangsstoffe mit einfachen Betriebsverfahren, um eine hohe Ausbeute und minimale Verunreinigungen zu gewährleisten .

Analyse Chemischer Reaktionen

Bromhexin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist eine schwache Base und fällt bei pH-Werten über 6 aus . This compound kann elektrochemisch an einer Glaskohlenstoffpastelektrode oxidiert werden, was zur Bildung von Produkten wie N-Methylcyclohexanamin und 2-Amino-3,5-Dibrombenzaldehyd führt . Häufig verwendete Reagenzien in diesen Reaktionen sind Methanol und Britton-Robinson-Puffer .

Wirkmechanismus

Bromhexin wirkt auf die Schleimdrüsen in den Atemwegen, um die Struktur des Bronchialsekrets zu verändern. Es verbessert den Schleimtransport, indem es seine Viskosität reduziert und die Zilienaktivität erhöht, was zu einer verbesserten mucociliären Clearance führt . This compound ist ein synthetisches Derivat des pflanzlichen Wirkstoffs Vasicin und erhöht den Anteil an seröser Bronchialsekretion . Es hemmt auch die transmembrane Protease Serin 2 (TMPRSS2), die eine Schlüsselrolle bei der viralen Invasion und Infektion spielt, was es zu einem potenziellen Kandidaten für die Behandlung von COVID-19 macht .

Vergleich Mit ähnlichen Verbindungen

Bromhexin wird oft mit Ambroxolhydrochlorid verglichen, einem weiteren Mukolytikum, das zur Behandlung von Atemwegserkrankungen eingesetzt wird . Beide Verbindungen gehören zur Gruppe der Expektorantien und Mukokinetika und haben ähnliche chemische Strukturen . This compound wird aus Adhatoda vasica gewonnen, während Ambroxol ein Metabolit von this compound ist . This compound beeinflusst die rheologischen Eigenschaften der Schleimhaut, indem es die Synthese von Glykoproteinen begrenzt, die in den Schleim freigesetzt werden, während Ambroxol zur Wiederaufnahme der respiratorischen Reinigungsprozesse beiträgt . Weitere ähnliche Verbindungen sind Diphenhydramin, Dextromethorphan und Guaifenesin, die häufig in Kombination mit this compound zur symptomatischen Behandlung von Atemwegserkrankungen eingesetzt werden .

Eigenschaften

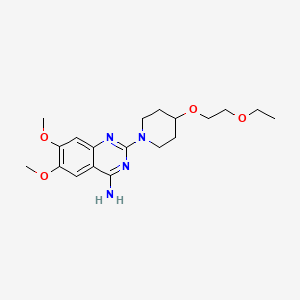

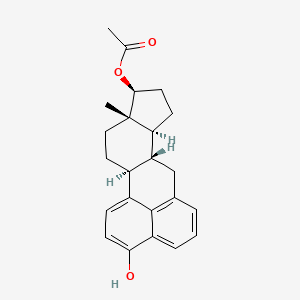

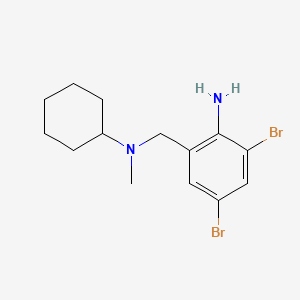

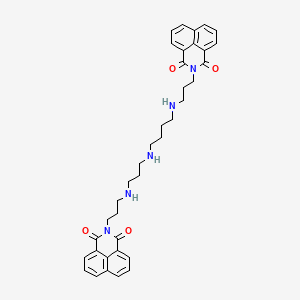

IUPAC Name |

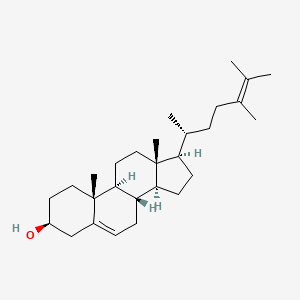

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGDCBLYJGHCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

611-75-6 (mono-hydrochloride) | |

| Record name | Bromhexine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022686 | |

| Record name | Bromhexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Bromhexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Inflammation of the airways, increased mucus secretion, and altered mucociliary clearance are the hallmarks of various diseases of the respiratory tract. Mucus clearance is necessary for lung health; bromhexine aids in mucus clearance by reducing the viscosity of mucus and activating the ciliary epithelium, allowing secretions to be expelled from the respiratory tract. Recent have studies have demonstrated that bromhexine inhibits the transmembrane serine protease 2 receptor (TMPRSS2) in humans. Activation of TMPRSS2 plays an important role in viral respiratory diseases such as influenza A and Middle East Respiratory Syndrome (MERS). Inhibition of receptor activation and viral entry by bromhexine may be effective in preventing or treating various respiratory illnesses, including COVID-19. In vitro studies have suggested the action of ambroxol (a metabolite of bromhexine) on the angiogensin-converting enzyme receptor 2 (ACE2), prevents entry of the viral envelope-anchored spike glycoprotein of SARS-Cov-2 into alveolar cells or increases the secretion of surfactant, preventing viral entry. | |

| Record name | Bromhexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3572-43-8 | |

| Record name | Bromhexine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromhexine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromhexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromhexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromhexine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMHEXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1J152VB1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

232-235 | |

| Record name | Bromhexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4R,6R)-4-[6-(dimethylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1221261.png)

![Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc](/img/structure/B1221266.png)